molecular formula C7H15NO3 B069546 methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate CAS No. 177770-10-4

methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate

Cat. No. B069546
CAS RN: 177770-10-4
M. Wt: 161.2 g/mol
InChI Key: JBBDHJYLWWJVKS-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is a compound that belongs to the family of alpha-amino acids. It is also known as L-Norvaline and is commonly used in scientific research. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is not fully understood. However, it is believed to work by inhibiting the activity of arginase, an enzyme that is involved in the breakdown of arginine. This leads to an increase in the levels of arginine, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of nitric oxide, a molecule that is involved in the regulation of blood flow and the immune system. It has also been shown to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate in lab experiments is its neuroprotective effects. This makes it a useful compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new synthesis methods for this compound, which can help to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate can be synthesized through the condensation of 2-methylbutyraldehyde with glycine. The resulting product is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can help in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

177770-10-4

Product Name

methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H15NO3/c1-4(2)6(9)5(8)7(10)11-3/h4-6,9H,8H2,1-3H3/t5-,6?/m1/s1

InChI Key

JBBDHJYLWWJVKS-LWOQYNTDSA-N

Isomeric SMILES

CC(C)C([C@H](C(=O)OC)N)O

SMILES

CC(C)C(C(C(=O)OC)N)O

Canonical SMILES

CC(C)C(C(C(=O)OC)N)O

synonyms

D-Leucine, 3-hydroxy-, methyl ester (9CI)

Origin of Product

United States

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